Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate
Overview
Description
Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by its unique structure, which includes a naphthothiophene core, a methoxy group, and a thienylcarbonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-2-(5-methyl-4-phenylthiophene-3-amido)-4H,5H-naphtho[2,1-B]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthothiophene derivatives and thiophene-based molecules. Examples include:
- 5-Hydroxy-7-methoxy-2-methyl-3-phenyl-4-chromenone
- 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
Methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthothiophene core with a methoxy group and a thienylcarbonylamino substituent sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl 7-methoxy-2-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4S2/c1-15-22(16-7-5-4-6-8-16)20(14-33-15)25(29)28-26-24(27(30)32-3)23-19-11-10-18(31-2)13-17(19)9-12-21(23)34-26/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVOOHZGCNQNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=C(C3=C(S2)CCC4=C3C=CC(=C4)OC)C(=O)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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